molecular formula C15H12N2O4 B1603965 Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate CAS No. 883566-56-1

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

Cat. No.: B1603965
CAS No.: 883566-56-1
M. Wt: 284.27 g/mol
InChI Key: HYMVXXQIUSYBLL-UHFFFAOYSA-N
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Description

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate (CAS 883566-56-1) is a high-purity chemical compound supplied for research purposes. This benzoxazole derivative has a molecular formula of C15H12N2O4 and a molecular weight of 284.27 g/mol . As a heterocyclic compound, it belongs to the benzo[d]oxazole class, which is recognized in medicinal chemistry as a privileged scaffold for designing bioactive molecules . The structure features multiple addressable functional groups, including an amino group, a hydroxyl group, and a methyl ester, which make it a versatile building block for further chemical derivatization and exploration of structure-activity relationships . Compounds based on the benzoxazole core are frequently investigated for a range of pharmacological activities, such as antibacterial, antifungal, and anticancer properties . This product is intended for research and development use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-15(19)9-4-2-8(3-5-9)14-17-11-6-10(16)12(18)7-13(11)21-14/h2-7,18H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMVXXQIUSYBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647577
Record name Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883566-56-1
Record name Methyl 4-(5-amino-6-hydroxy-2-benzoxazolyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883566-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Benzo[d]oxazole Core

A common approach to the benzo[d]oxazole nucleus involves cyclization of o-aminophenol derivatives with appropriate carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). For example, reaction of o-aminophenol with methyl 4-aminobenzoate under acidic conditions can facilitate ring closure to form the benzo[d]oxazole scaffold.

  • A method described for related compounds involves stirring methyl 4-aminobenzoate with potassium thiocyanate in glacial acetic acid, followed by bromine addition to induce cyclization and formation of the heterocyclic ring.

Esterification and Side Chain Introduction

  • The methyl benzoate moiety is typically introduced by esterification of the corresponding carboxylic acid or by alkylation using methyl halides under basic conditions (e.g., potassium carbonate in acetonitrile).
  • Mitsunobu reactions or Williamson ether synthesis can be employed to introduce ether linkages or alkylate hydroxy groups selectively.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Methyl 4-aminobenzoate + KSCN + Br2 in AcOH Formation of benzo[d]oxazole core
2 Selective Demethylation AlCl3 + NaI, MeCN, 80 °C Hydroxy substitution at 6-position
3 Amination Hydrazine hydrate or reduction of nitro group Amino substitution at 5-position
4 Esterification/Alkylation Methyl halide or Mitsunobu conditions Introduction of methyl benzoate

Research Findings and Optimization Notes

  • The cyclization step is sensitive to temperature and reagent stoichiometry; maintaining low temperature during bromine addition prevents side reactions and improves yield.
  • Selective demethylation requires careful control to avoid over-reaction; aluminium chloride with sodium iodide provides effective and mild conditions for phenol formation.
  • Amination via hydrazine hydrate is efficient and allows for selective substitution without affecting other functional groups.
  • Esterification and alkylation steps benefit from the use of mild bases such as potassium carbonate and aprotic solvents like acetonitrile to enhance reaction rates and selectivity.
  • Purification is typically achieved by column chromatography using silica gel and mixtures of light petroleum and dichloromethane.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield & Purity Notes Reference
Benzo[d]oxazole ring formation Methyl 4-aminobenzoate, KSCN, Br2, AcOH Good yields with controlled temperature
Hydroxy substitution AlCl3, NaI, MeCN, 80 °C Selective demethylation, high selectivity
Amino group introduction Hydrazine hydrate or reduction Efficient amination, mild conditions
Esterification/alkylation Methyl halide, K2CO3, MeCN High yield, mild base enhances selectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]oxazole Derivatives

N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a)
  • Core Structure : Features a benzoxazole linked to an oxadiazole ring, with a phenyl group at position 2 of the benzoxazole and a 2-methylphenyl substituent on the oxadiazole .
  • Bulkier substituents (phenyl and 2-methylphenyl) may reduce solubility compared to the methyl benzoate group in the target compound .
Methyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate (CAS: 313497-77-7)
  • Core Structure : Nearly identical to the target compound but lacks the 6-hydroxy group .
  • Impact of Hydroxyl Absence: Reduced polarity and hydrogen-bonding capacity. Potentially higher lipophilicity, affecting membrane permeability and metabolic stability.

Benzo[d]imidazole Derivatives

Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (Compound 2)
  • Core Structure: Benzo[d]imidazole with a 1-methyl group and a butanoate ester chain at position 2 .
  • Substituents: A benzyl(2-hydroxyethyl)amino group at position 5 introduces both aromatic and hydrophilic moieties.
  • Synthetic Pathway: Prepared via reductive amination involving benzaldehyde and sodium cyanoborohydride, followed by oxirane reaction .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3)
  • Derived from Compound 2 : Hydrolysis of the ethyl ester yields a carboxylic acid, enhancing water solubility .
  • Functional Group Impact : The carboxylic acid (-COOH) could improve ionic interactions in biological systems compared to ester-containing analogs.

Structural and Functional Comparison Table

Compound Name Core Structure Molecular Formula Key Substituents Notable Properties
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate Benzo[d]oxazole C₁₅H₁₂N₂O₄* 5-NH₂, 6-OH, 4-methyl benzoate High polarity, H-bond donor/acceptor
Methyl 4-(5-aminobenzo[d]oxazol-2-yl)benzoate Benzo[d]oxazole C₁₅H₁₂N₂O₃ 5-NH₂, 4-methyl benzoate Moderate lipophilicity
N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine Benzo[d]oxazole + oxadiazole C₂₁H₁₆N₄O 2-phenyl, 5-benzoxazolyl, 2-methylphenyl Bulky substituents, low solubility
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate Benzo[d]imidazole C₂₄H₂₈N₄O₃ 1-CH₃, 5-benzyl(2-hydroxyethyl)amino, ethyl butanoate Amphiphilic, ester hydrolysis susceptibility

*Estimated based on the analog in with an added hydroxyl group.

Key Research Findings and Implications

  • Synthetic Flexibility : The benzo[d]oxazole and benzo[d]imidazole cores are amenable to diverse functionalization, as demonstrated by reductive amination (e.g., compounds 2 and 3) and oxadiazole coupling (e.g., compound 4a) .
  • Polarity and Bioactivity : The 6-hydroxy group in the target compound likely enhances aqueous solubility and target engagement through hydrogen bonding, a feature absent in its analog (CAS: 313497-77-7) .
  • Metabolic Considerations : Ester groups (e.g., methyl benzoate) may undergo hydrolysis in vivo, whereas carboxylic acids (e.g., compound 3) offer greater metabolic stability .

Biological Activity

Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate, also known by its CAS number 883566-56-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, properties, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

  • Molecular Formula : C15H12N2O4
  • Molar Mass : 284.27 g/mol
  • Density : 1.397 g/cm³
  • Boiling Point : 463.5°C
  • Flash Point : 234.1°C
  • Storage Conditions : 2-8°C

The compound features a benzo[d]oxazole ring structure, which is known to influence its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation of 4-aminobenzoic acid with 2-amino-3-hydroxybenzoic acid under acidic conditions. This reaction forms the benzo[d]oxazole ring, which is crucial for the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound may exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Induction of apoptosis in cancer cells through various pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of benzo[d]oxazole can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Mechanistic Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Line Studies : In vitro assays using human cancer cell lines have shown that benzo[d]oxazole derivatives possess cytotoxic effects, with some compounds exhibiting IC50 values in the low micromolar range .

Comparative Analysis

A comparison with other similar compounds reveals that this compound has unique properties due to its specific substitution pattern on the benzo[d]oxazole ring. This distinct structure contributes to its diverse biological activities compared to other oxazole derivatives .

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAntimicrobial, AnticancerLow micromolar
Oxazole Derivative AAntimicrobialModerate
Isoxazole Derivative BAnticancerHigh micromolar

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on HepG2 hepatoblastoma cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
    • Results : The compound exhibited an IC50 value significantly lower than standard chemotherapeutics used in clinical settings.
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with a notable zone of inhibition.
    • Results : The compound's efficacy was comparable to leading antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Q. What safety protocols are critical when handling Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate in laboratory settings?

The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Researchers must:

  • Use PPE (gloves, lab coats, goggles) and work in a fume hood.
  • Store in tightly sealed containers in cool, ventilated areas away from heat/light .
  • Implement emergency procedures for spills, including containment and avoidance of environmental discharge .

Q. What synthetic routes are effective for preparing this compound?

While direct synthesis data is limited, analogous benzo[d]oxazole derivatives are synthesized via:

  • Condensation reactions : Combining substituted benzoic acids with hydroxylamine derivatives under acidic conditions .
  • Aza-Michael additions : For regioselective formation of heterocyclic moieties .
  • Purification : Column chromatography (e.g., silica gel with chloroform/methanol) to isolate intermediates .

Q. How is the crystal structure of this compound determined experimentally?

X-ray crystallography using SHELXL for refinement is standard . Key steps:

  • Grow single crystals via slow evaporation in solvents like DMSO or chloroform.
  • Collect diffraction data and refine using SHELXL’s least-squares algorithms to resolve hydrogen bonding and torsion angles .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data during structural elucidation be resolved?

Discrepancies (e.g., NMR vs. X-ray) require:

  • Cross-validation : Compare IR, 1^1H/13^{13}C NMR, and high-resolution mass spectrometry (HRMS) with crystallographic data .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR shifts or optimize geometry .
  • Re-refinement : Adjust SHELXL parameters (e.g., thermal displacement) to account for disorder or twinning .

Q. What strategies improve regioselectivity in synthesizing the benzo[d]oxazole core?

Optimize:

  • Catalytic systems : Use Lewis acids (e.g., ZnCl2_2) to direct cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity .
  • Temperature control : Stepwise heating (e.g., 70°C for 5 hours) minimizes side reactions .

Q. How do the amino and hydroxy substituents influence the compound’s bioactivity or material properties?

  • Hydrogen bonding : The -NH2_2 and -OH groups enable interactions with biological targets (e.g., enzymes) or sensor matrices .
  • Electronic effects : Electron-donating substituents modulate fluorescence in benzoxazole-based probes .
  • Structure-activity studies : Modify substituents systematically and assay antibacterial or antitumor activity (see analogous mesalazine derivatives ).

Methodological Considerations

  • Data contradiction : For unexpected byproducts, use LC-MS to trace reaction pathways and adjust stoichiometry .
  • Low yields : Screen microwave-assisted synthesis to enhance efficiency .
  • Hazard mitigation : Pair toxicity data with in silico toxicity prediction tools (e.g., ProTox-II) for risk assessment .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(5-amino-6-hydroxybenzo[d]oxazol-2-yl)benzoate

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